Vesparax (combination)

Description

Overview of Combination Chemical Compound Design in Scientific Inquiry

The design of multicomponent chemical compounds, also known as multicomponent reactions (MCRs), is a significant strategy in chemical synthesis where three or more reactants combine in a single reaction vessel to form a single product. wikipedia.org This approach is prized for its efficiency and atom economy, as it generates complex molecular structures in a single step. acs.orgnih.gov The concept of MCRs has been established for over 150 years, with the first documented instance being the Strecker synthesis of α-amino cyanides in 1850. wikipedia.orgajrconline.org

In contemporary scientific inquiry, particularly in medicinal chemistry and drug discovery, MCRs are instrumental in creating libraries of structurally diverse compounds for biological screening. nih.govacs.org This methodology allows for the rapid synthesis of "drug-like" heterocyclic compounds and other complex molecules. ajrconline.org The design of these reactions can be guided by computational chemistry to predict reactivities and outcomes, further enhancing the efficiency of discovering novel compounds. acs.org The challenge in designing MCRs lies in directing the network of reactions to favor the desired product and minimize side products, which is highly dependent on reaction conditions such as solvent, temperature, and catalysts. ajrconline.org

Rationale for Investigating Multicomponent Systems in Academic Contexts

Academic research into multicomponent systems is driven by several key factors. A primary motivation is the pursuit of synthetic efficiency and complexity. nih.gov MCRs allow for the construction of complex molecules from simple starting materials in a single step, which is a significant advantage over traditional multi-step syntheses that often require purification of intermediates. sci-hub.se This efficiency is not only elegant from a chemical standpoint but also crucial for the practical generation of compound libraries for high-throughput screening in drug discovery programs. nih.gov

Furthermore, the investigation of MCRs in academia contributes to a deeper understanding of reaction mechanisms. The complexity of these reactions, with numerous potential intermediates and pathways, presents a puzzle that, when solved, can reveal fundamental principles of chemical reactivity. sci-hub.se This knowledge can then be applied to design new reactions and synthetic strategies. acs.org The study of multicomponent systems also fosters interdisciplinary collaboration, for instance, between organic and inorganic chemists, to tackle long-standing chemical challenges. umn.edu

Historical Positioning of Vesparax (combination) as a Research Subject

Vesparax, a combination of brallobarbital (B1196821), secobarbital, and hydroxyzine (B1673990), emerged as a subject of scientific research in the mid-20th century. wikipedia.orgwikipedia.org Developed in an era of intensive barbiturate (B1230296) research, Vesparax was formulated to treat insomnia. wikipedia.org The combination of two barbiturates, brallobarbital and secobarbital, with the antihistamine and anxiolytic hydroxyzine, represented a therapeutic approach to managing sleep disorders. wikipedia.org

Initial clinical studies in the 1960s and 1980s investigated the efficacy of Vesparax. For example, a 1983 double-blind study compared Vesparax to midazolam, another hypnotic agent, in patients with insomnia. nih.gov This research showed that both were effective but highlighted differences in their side effect profiles. nih.gov Another study in female surgical patients with insomnia also found Vesparax to be effective in improving sleep quality. nih.gov

Pharmacokinetic studies were also a focus of research, particularly concerning the interactions between the components of Vesparax. Research indicated that the elimination rate of brallobarbital is influenced by the presence of secobarbital and hydroxyzine, which increase its half-life. tandfonline.com This pharmacokinetic interaction was identified as a potential source of next-day hangover effects. wikipedia.orgtandfonline.com Due to these effects and the development of newer drugs with more favorable profiles, Vesparax fell into disuse. wikipedia.org

Detailed Research Findings

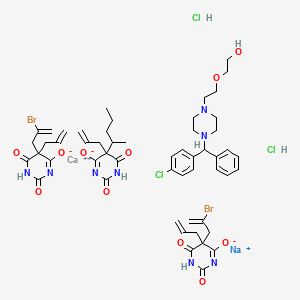

Vesparax is a multicomponent compound consisting of brallobarbital, secobarbital, and hydroxyzine. The combination was formulated with specific ratios of its active ingredients to achieve its intended effect.

Chemical Composition of Vesparax

The typical composition of a Vesparax tablet was 50 mg of brallobarbital, 150 mg of secobarbital, and 50 mg of hydroxyzine. wikipedia.orgwikipedia.orgwikidoc.org Another formulation, Vesparaxette suppositories, contained 25 mg of brallobarbital acid, 75 mg of secobarbital acid, and 25 mg of hydroxyzine. journals.co.za The components exist in the formulation as salts, such as brallobarbital calcium salt and secobarbital sodium salt, along with hydroxyzine dihydrochloride. The crystalline structure of Vesparax is characterized by a heterogeneous lattice with alternating polar and nonpolar layers, stabilized by ionic bonds, hydrogen bonds, and van der Waals forces.

Research on Individual Components

Brallobarbital

Brallobarbital, a barbiturate developed in the 1920s, has sedative and hypnotic properties. wikipedia.org It is classified as an intermediate-acting barbiturate. Its chemical structure is unique due to the presence of both allyl and bromoallyl groups at the 5-position of the barbituric acid core, which influences its pharmacokinetic properties.

Secobarbital

Secobarbital is a short-acting barbiturate patented in 1934. wikipedia.org It possesses anesthetic, anticonvulsant, anxiolytic, sedative, and hypnotic properties. wikipedia.org It is characterized by high lipid solubility and high plasma protein binding, which contribute to its rapid onset and short duration of action. nih.gov

Hydroxyzine

Hydroxyzine is a first-generation antihistamine of the diphenylmethylpiperazine class. wikipedia.org In addition to its antihistamine activity, it acts as an antagonist at serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors, which is believed to contribute to its anxiolytic effects. wikipedia.orgchemicalbook.com It readily crosses the blood-brain barrier. wikipedia.org

Interactive Data Tables

Compound Names Mentioned

"}

Properties

CAS No. |

61112-40-1 |

|---|---|

Molecular Formula |

C53H66Br2CaCl3N8NaO11 |

Molecular Weight |

1320.4 g/mol |

IUPAC Name |

calcium;sodium;5-(2-bromoprop-2-enyl)-2,6-dioxo-5-prop-2-enylpyrimidin-4-olate;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;2,6-dioxo-5-pentan-2-yl-5-prop-2-enylpyrimidin-4-olate;dihydrochloride |

InChI |

InChI=1S/C21H27ClN2O2.C12H18N2O3.2C10H11BrN2O3.Ca.2ClH.Na/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;2*1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15;;;;/h1-9,21,25H,10-17H2;5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);2*3H,1-2,4-5H2,(H2,12,13,14,15,16);;2*1H;/q;;;;+2;;;+1/p-3 |

InChI Key |

XDDGWDDDVHAVLW-UHFFFAOYSA-K |

SMILES |

CCCC(C)C1(C(=O)NC(=O)N=C1[O-])CC=C.C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Na+].Cl.Cl.[Ca+2] |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)N=C1[O-])CC=C.C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Na+].Cl.Cl.[Ca+2] |

Synonyms |

allobarbital - hydroxyzine - secobarbital brallobarbital, hydroxyzine, secobarbital drug combination Vesparax (combination) |

Origin of Product |

United States |

Constituent Compounds and Their Individual Biological System Interactions

Secobarbital: A Barbiturate (B1230296) Prototypical Agent

Secobarbital is a short-acting barbiturate derivative with sedative, hypnotic, and anticonvulsant properties. youtube.comwikipedia.org Its primary mechanism of action involves the enhancement of the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. patsnap.compatsnap.com

Secobarbital binds to a specific site on the GABA-A receptor-chloride ionophore complex. drugbank.comnih.gov This binding potentiates the effect of GABA, increasing the duration of the opening of the chloride ion channel. patsnap.comwikipedia.org The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and thus producing a depressant effect on the central nervous system. patsnap.comnews-medical.net This action at the subcortical level of the CNS is responsible for its sedative and hypnotic properties. drugbank.com

| Compound | Class | Primary Mechanism of Action | Primary Biological Effect |

|---|---|---|---|

| Secobarbital | Barbiturate | Positive allosteric modulator of GABA-A receptors | CNS Depression (Sedation, Hypnosis) |

Brallobarbital (B1196821): A Barbiturate Derivative for Mechanistic Inquiry

Brallobarbital, a barbiturate developed in the 1920s, also possesses sedative and hypnotic properties. wikipedia.orgiiab.me As a member of the barbiturate class, its mechanism of action is understood to be similar to that of secobarbital, involving the modulation of the GABA-A receptor complex. wikipedia.orgnews-medical.net

Research on brallobarbital has often been in the context of its combination with other substances, as it was primarily sold as part of the combination product Vesparax. wikipedia.orgchemeurope.com Studies have indicated that the pharmacokinetics of brallobarbital can be influenced by the other components of Vesparax, with secobarbital and hydroxyzine (B1673990) increasing its half-life. nih.gov This interaction highlights the complex interplay between the constituent compounds of Vesparax.

| Compound | Class | Presumed Primary Mechanism of Action | Primary Biological Effect |

|---|---|---|---|

| Brallobarbital | Barbiturate | Positive allosteric modulator of GABA-A receptors | Sedation, Hypnosis |

Hydroxyzine: An Antihistamine with Noted Systemic Effects

Hydroxyzine is a first-generation antihistamine of the piperazine class. nih.gov Its primary mechanism of action is as a potent and selective inverse agonist of the histamine (B1213489) H1 receptor. drugbank.comwikipedia.org By blocking the effects of histamine, hydroxyzine is effective in treating itchiness and other allergic conditions. medlineplus.gov

Beyond its antihistaminic activity, hydroxyzine exhibits other systemic effects. It acts as an antagonist at serotonin (B10506) 5-HT2A receptors, dopamine (B1211576) D2 receptors, and α1-adrenergic receptors, albeit with lower affinity. wikipedia.org The weak antiserotonergic effects of hydroxyzine are thought to contribute to its anxiolytic properties. wikipedia.org Unlike many other first-generation antihistamines, hydroxyzine has a lower affinity for muscarinic acetylcholine (B1216132) receptors, resulting in a reduced risk of anticholinergic side effects. wikipedia.org Hydroxyzine readily crosses the blood-brain barrier, leading to its sedative effects. wikipedia.orggoodrx.com

| Compound | Class | Primary Mechanism of Action | Other Receptor Interactions | Primary Biological Effects |

|---|---|---|---|---|

| Hydroxyzine | Antihistamine (First-generation) | Histamine H1 receptor inverse agonist | Serotonin 5-HT2A receptor antagonist, Dopamine D2 receptor antagonist, α1-adrenergic receptor antagonist | Antihistaminic, Sedative, Anxiolytic |

Synthetic Methodologies for Component Compounds and Analogs

Barbiturate (B1230296) Core Synthesis Pathways

The fundamental structure of barbiturates is the pyrimidine-2,4,6(1H,3H,5H)-trione ring. The most prevalent and historically significant method for synthesizing this core involves the condensation reaction between a disubstituted malonic ester and urea (B33335). libretexts.orgcdnsciencepub.com This reaction is a twofold nucleophilic acyl substitution where the nitrogen atoms of urea attack the carbonyl carbons of the ester groups. libretexts.org

The general synthesis proceeds as follows:

Formation of Sodium Ethoxide: Sodium metal is dissolved in absolute ethanol (B145695) to create a strong base, sodium ethoxide. orgsyn.org

Condensation: A selected diethyl malonate derivative and urea are added to the sodium ethoxide solution. The mixture is then heated under reflux, typically for several hours, to drive the condensation and ring closure. cdnsciencepub.comorgsyn.org

Acidification and Isolation: After the reaction, the mixture is diluted with water and acidified, usually with hydrochloric acid. This step protonates the barbiturate salt, causing the final product to precipitate out of the solution as a solid, which can then be collected by filtration. orgsyn.org

This method is highly versatile and has been the cornerstone of barbiturate synthesis, allowing for the creation of a vast library of compounds by simply varying the substituents on the malonic ester starting material. libretexts.orgcdnsciencepub.com While the classic approach uses sodium ethoxide in ethanol, alternative methods have been developed. For instance, some syntheses use different bases like potassium carbonate or employ alternative reaction media. A novel method involves a condensation reaction between carboxylic acids and urea using propanephosphonic acid anhydride (B1165640) (T3P), followed by cyclization to form the barbiturate core. acs.org Another approach utilizes the condensation of N-alkyl, N'-aryl carbodiimides with malonic acid monoesters to form N-acyl urea derivatives, which are then cyclized. nih.gov

Key Methodologies for Barbiturate Core Synthesis

| Method | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Classic Malonic Ester Condensation | Disubstituted Diethyl Malonate, Urea, Sodium Ethoxide | Reflux in absolute ethanol, 7-11 hours | libretexts.orgcdnsciencepub.comorgsyn.org |

| Carboxylic Acid-Urea Condensation | Carboxylic Acids, Urea, T3P, CDI, DBU | Multi-step process involving condensation and subsequent cyclization | acs.org |

| Carbodiimide Route | N-alkyl, N'-aryl Carbodiimides, Malonic Acid Monoesters | One-pot sequential reaction involving condensation and base-induced cyclization | nih.gov |

Alkylation and Derivatization Strategies for Barbiturate Analogs

The pharmacological properties of barbiturates are predominantly determined by the nature of the alkyl or aryl substituents at the C-5 position of the pyrimidine (B1678525) ring. mdpi.com Therefore, the strategies for introducing these groups are central to the synthesis of specific barbiturate analogs like secobarbital and brallobarbital (B1196821).

The most common strategy involves the sequential alkylation of diethyl malonate before the condensation reaction with urea. libretexts.org This process begins with the deprotonation of diethyl malonate by a strong base (like sodium ethoxide) to form a stable enolate ion. This nucleophilic enolate is then treated with an alkyl halide (R-X) in a nucleophilic substitution reaction to introduce the first substituent. The process is then repeated with a second, different alkyl halide to create a 5,5-disubstituted malonic ester, which is the direct precursor for the final barbiturate. libretexts.org

Synthesis of Secobarbital: For secobarbital (5-allyl-5-(1-methylbutyl)barbituric acid), the synthesis involves:

Alkylation of diethyl malonate with a 1-methylbutyl halide (e.g., 2-bromopentane).

A subsequent alkylation with an allyl halide (e.g., allyl bromide).

Condensation of the resulting diethyl 2-allyl-2-(1-methylbutyl)malonate with urea. wipo.int

Synthesis of Brallobarbital: The synthesis of brallobarbital (5-allyl-5-(2-bromoallyl)barbituric acid) also follows this sequential alkylation pathway.

Initial alkylation of a barbituric acid precursor with allyl bromide.

A second alkylation introduces the 2-bromoallyl group, using a reagent like 2,3-dibromopropene.

Beyond the C-5 position, derivatization can also occur at the nitrogen atoms (N-1 and N-3) of the barbiturate ring, although this generally leads to compounds with altered, often weaker, hypnotic activity. gpatindia.com Furthermore, introducing polar functional groups at the C-5 position typically results in compounds that lack sedative-hypnotic effects. gpatindia.com Chemical derivatization, such as N,N-dimethylation, is also employed not to create new active compounds, but as an analytical technique to improve chromatographic performance and prevent peak tailing in GC-MS analysis. lawdata.com.twnih.gov

Vesparax Barbiturate Components & Precursors

| Final Compound | C-5 Substituent 1 | C-5 Substituent 2 | Corresponding Alkylating Agents |

|---|---|---|---|

| Secobarbital | Allyl | 1-Methylbutyl | Allyl bromide, 2-Bromopentane |

| Brallobarbital | Allyl | 2-Bromoallyl | Allyl bromide, 2,3-Dibromopropene |

Methodological Considerations for Reproducible Analog Synthesis in Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound into a viable drug candidate. rsc.org These studies require the synthesis of a series of structurally related analogs to systematically probe how modifications affect biological activity. oncodesign-services.com For the results to be meaningful, the synthesis of these analogs must be highly reproducible and the final compounds must be of high purity.

Key considerations for reproducible synthesis in SAR studies include:

Standardized Reaction Conditions: To ensure that observed differences in activity are due to structural changes and not process variability, reaction parameters such as temperature, pressure, reaction time, and stoichiometry must be precisely controlled. mt.com The use of automated laboratory reactors can significantly enhance the precision and reproducibility of these conditions compared to traditional glassware setups. mt.com

Purity of Starting Materials: The quality and consistency of reactants, reagents, and catalysts are critical. mt.com Using materials from stable, reliable sources helps to avoid introducing impurities that could affect reaction outcomes or biological testing.

Robust Purification and Characterization: Each analog synthesized for an SAR study must be rigorously purified, typically using techniques like column chromatography or recrystallization. The structure and purity of the final compound must be unequivocally confirmed using modern analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). govst.edu This ensures that the biological data is correlated with the correct chemical entity.

Automation and High-Throughput Synthesis: Modern medicinal chemistry increasingly relies on automation and parallel synthesis to accelerate the generation of analog libraries. nih.govacs.org Automated platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention, which not only increases throughput but also enhances reproducibility by minimizing manual errors and variability. acs.orgresearchgate.net

Data Management: Detailed and systematic documentation of all synthetic procedures, reaction conditions, and analytical data is crucial. nih.gov This allows for the reliable comparison of results across different batches and analogs and is essential for building robust SAR models.

By adhering to these principles, chemists can generate high-quality, reliable data that clearly elucidates the relationship between chemical structure and biological activity, guiding the rational design of more effective therapeutic agents. oncodesign-services.comresearchgate.net

Molecular Pharmacology and Receptor Interaction Mechanisms

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation by Barbiturate (B1230296) Components

The barbiturate components of Vesparax, brallobarbital (B1196821) and secobarbital, exert their primary pharmacological effects through the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. researchgate.net Barbiturates are recognized for their ability to enhance the action of GABA, leading to central nervous system depression. researchgate.net Their mechanism of action at the GABA-A receptor is distinct from other modulators like benzodiazepines.

Barbiturates potentiate GABAergic neurotransmission by increasing the duration of the opening of the chloride ion channel associated with the GABA-A receptor. scielo.brumich.edu This prolonged opening allows for a greater influx of chloride ions into the neuron, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. researchgate.net At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their more profound CNS depressant effects compared to other allosteric modulators. researchgate.net

Structurally, the binding site for barbiturates on the GABA-A receptor is thought to be distinct from the GABA binding site and the benzodiazepine (B76468) binding site. researchgate.net Research suggests that the transmembrane domains of the β subunit of the GABA-A receptor are critical for barbiturate binding. researchgate.net Specifically, a binding pocket may be formed by methionine 286 on the β-subunit and methionine 236 on the α-subunit. researchgate.net The interaction of barbiturates with this site allosterically modulates the receptor, enhancing the effect of GABA. umich.edu The differing effects of various barbiturates, such as the sedative actions of pentobarbital (B6593769) versus the anticonvulsant properties of phenobarbital, may be explained by variations in their ability to directly activate GABA-A receptors and their interactions with different receptor subunit compositions. researchgate.net

Histamine (B1213489) H1 Receptor Antagonism and Related Ligand Binding of Hydroxyzine (B1673990)

Hydroxyzine, the antihistaminic component of Vesparax, primarily functions as a potent inverse agonist at the histamine H1 receptor. wikipedia.orgpsychdb.com This action is responsible for its sedative and antihistaminic properties. wikipedia.org As a first-generation antihistamine, hydroxyzine readily crosses the blood-brain barrier, allowing it to exert significant effects on the central nervous system. psychdb.com A positron emission tomography (PET) study demonstrated that a 30 mg dose of hydroxyzine resulted in approximately 67.6% occupancy of brain H1 receptors, a level associated with sedation and cognitive effects. wikipedia.org

The binding of hydroxyzine to the H1 receptor involves specific hydrogen bonds and hydrophobic interactions. scbt.com Unlike many other first-generation antihistamines, hydroxyzine exhibits a low affinity for muscarinic acetylcholine (B1216132) receptors, which accounts for its reduced anticholinergic side effects. wikipedia.orgpsychdb.com

In addition to its primary activity at the H1 receptor, hydroxyzine also demonstrates weaker antagonistic effects at other receptors, including the serotonin (B10506) 5-HT₂A receptor, the dopamine (B1211576) D₂ receptor, and the α₁-adrenergic receptor. wikipedia.orgpsychdb.com This broader receptor profile may contribute to its anxiolytic properties, distinguishing it from other antihistamines that lack these additional receptor interactions. wikipedia.org The active metabolite of hydroxyzine, cetirizine, is also a selective H1 receptor antagonist but has a much lower capacity to cross the blood-brain barrier. psychdb.compsychiatrist.com

Theoretical Frameworks for Multicomponent Ligand-Receptor Dynamics

The pharmacological profile of a combination drug like Vesparax is a product of the pharmacodynamic interactions of its individual components. msdmanuals.com These interactions can be additive, synergistic, or antagonistic. nih.gov In the case of Vesparax, the combination of two barbiturates and an antihistamine with sedative properties suggests an additive or synergistic effect on central nervous system depression.

Preclinical Investigations of Pharmacological Effects and Biological Responses

In Vitro Models for Cellular and Enzymatic Interactions

In vitro studies, conducted in controlled laboratory environments using isolated cells and enzymes, have been instrumental in defining the molecular interactions of the individual components of Vesparax.

The barbiturates in the combination, brallobarbital (B1196821) and secobarbital, primarily exert their effects on the central nervous system by interacting with the gamma-aminobutyric acid type A (GABA-A) receptor. wikipedia.orghmdb.ca This receptor is a ligand-gated ion channel that, upon activation by its endogenous ligand GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability. patsnap.com

Barbiturates act as positive allosteric modulators of the GABA-A receptor, binding to a site distinct from GABA itself. wikipedia.orgpatsnap.com This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. wikipedia.orgumich.edu At higher concentrations, barbiturates can also directly act as agonists, opening the GABA-A receptor channel even in the absence of GABA. wikipedia.org This dual action contributes to their sedative and hypnotic properties. hmdb.ca Studies on human GABA-A receptors expressed in Xenopus oocytes have shown that the specific subunit composition of the receptor can influence the affinity and efficacy of barbiturates like pentobarbital (B6593769). nih.gov Furthermore, barbiturates can inhibit excitatory glutamate (B1630785) receptors (AMPA and kainate), which adds to their central nervous system depressant effects. wikipedia.org

Hydroxyzine (B1673990), the third component, is a first-generation antihistamine. wikipedia.org Its primary mechanism of action is as a potent inverse agonist of the histamine (B1213489) H1 receptor. wikipedia.org By blocking the effects of histamine in the central nervous system, hydroxyzine produces sedative effects. wikipedia.orgnih.gov Positron Emission Tomography (PET) studies have quantified this interaction, showing significant occupancy of brain H1 receptors after administration. wikipedia.orgnih.gov For instance, a 30 mg dose of hydroxyzine was found to occupy 67.6% of brain H1 receptors, which correlates with subjective sleepiness. wikipedia.org In addition to its high affinity for H1 receptors, hydroxyzine also displays weaker antagonism at serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors. wikipedia.org

The following table summarizes the primary molecular targets and mechanisms of the individual compounds found in Vesparax.

| Compound | Primary Target | Mechanism of Action |

| Brallobarbital | GABA-A Receptor | Positive allosteric modulator and direct agonist, increasing chloride channel open duration. wikipedia.orgumich.edu |

| Secobarbital | GABA-A Receptor | Positive allosteric modulator and direct agonist, increasing chloride channel open duration. wikipedia.orghmdb.capatsnap.com |

| Hydroxyzine | Histamine H1 Receptor | Potent and selective inverse agonist. wikipedia.org |

In Vivo Animal Models for Systemic Biological Response Assessment

Studies using animal models, particularly rodents, have provided critical data on how the Vesparax combination affects the whole organism, from behavior to physiological regulation.

Investigations into the effects of Vesparax's components on locomotor activity in mice have revealed complex, dose-dependent responses. nih.gov When administered individually, both secobarbital and brallobarbital were observed to cause a dose-dependent increase in exploratory locomotor performance, which was preceded by a brief period of locomotor depression. nih.govresearchgate.net

However, when these two barbiturates were administered together, this excitatory effect was suppressed. nih.gov The addition of hydroxyzine, which on its own produces a decrease in locomotion, further enhanced the sedative effects of the combined barbiturates. nih.gov Explorative rearing behavior was consistently suppressed by low doses of the individual barbiturates, by hydroxyzine, and by all combinations. nih.gov These studies often utilize an open-field test, where an animal's movements in a novel arena are tracked to measure both locomotion and anxiety-like behavior. nih.gov

The combination of drugs in Vesparax has been shown to have a significant impact on thermoregulation in animal models. A study in mice found that while the individual drugs had poor effects on rectal temperature, the concomitant application of secobarbital and brallobarbital strongly enhanced hypothermia. nih.gov This hypothermic effect was further potentiated by the addition of hydroxyzine. nih.govresearchgate.net This synergistic effect on body temperature highlights the importance of studying the combination rather than just its individual components. nih.gov

Motor coordination is a key function assessed in preclinical toxicology and pharmacology. The rotarod test, where an animal must maintain its balance on a rotating rod, is a standard model for this assessment. asianjpr.com

Studies in mice using both fixed-bar and rotarod procedures have demonstrated that increasing doses of secobarbital and brallobarbital impair motor performance. nih.gov When the two barbiturates were administered together, the impairment in rotarod performance indicated a dose-additive synergism. nih.govresearchgate.net The effect was even more pronounced in the fixed-bar test, where it was described as moderately superadditive. nih.gov Interestingly, hydroxyzine, either alone or in combination with the barbiturates, showed no discernible effect on motor coordination in these specific tests. nih.gov

The table below summarizes the observed effects of the components and their combination in various in vivo models.

| Test | Secobarbital/Brallobarbital (Individually) | Secobarbital + Brallobarbital | Secobarbital + Brallobarbital + Hydroxyzine |

| Locomotor Activity | Dose-dependent increase (after initial depression). nih.gov | Suppression of excitatory effect. nih.gov | Enhanced sedative effect (decreased locomotion). nih.gov |

| Rectal Temperature | Poorly affected. nih.gov | Strongly enhanced hypothermia. nih.gov | Further potentiation of hypothermia. nih.gov |

| Motor Coordination (Rotarod) | Impaired performance. nih.gov | Dose-additive synergism (impaired performance). nih.gov | No additional effect from hydroxyzine was noted. nih.gov |

Mechanistic Pharmacodynamic Modeling in Preclinical Systems

Mechanistic pharmacodynamic (PD) modeling seeks to create a quantitative link between drug concentration and the observed physiological or behavioral effect. While specific, complex PD models for the three-component Vesparax combination are not extensively detailed in readily available literature, the principles of such modeling can be applied based on the known interactions of its components.

Pharmacokinetic (PK) studies, which are often a prerequisite for PD modeling, have shown that the components of Vesparax influence each other's metabolism and elimination. nih.gov For instance, the presence of secobarbital and hydroxyzine increases the elimination half-life of brallobarbital. wikipedia.orgnih.gov This PK interaction, where co-administered drugs inhibit the metabolic clearance of another, is a critical factor that must be incorporated into any accurate PD model. The delayed elimination of brallobarbital would lead to a prolonged duration of its pharmacodynamic effects. nih.gov

Biochemical Metabolism and Biotransformation Pathways

Enzymatic Biotransformation: Role of Cytochrome P450 Systems in Component Metabolism

The metabolism of the components of Vesparax is heavily reliant on the hepatic cytochrome P450 (CYP450) enzyme system. Each compound serves as a substrate for, and in some cases an inhibitor or inducer of, specific CYP isoenzymes.

Brallobarbital (B1196821): As a barbiturate (B1230296), brallobarbital undergoes hepatic metabolism principally through the cytochrome P450 system. While specific isoenzymes responsible for its biotransformation are not extensively detailed in the literature, its metabolism is known to be influenced by other drugs that affect the CYP450 system.

Secobarbital: Secobarbital's interaction with the CYP450 system is multifaceted. It is metabolized by hepatic enzymes, and its chemical structure, particularly the presence of an allyl group, is crucial for these interactions. nih.govpharmacompass.com Studies have shown that secobarbital can act as an inducer of certain CYP isoenzymes, such as CYP2C19. drugbank.com Conversely, research also indicates that secobarbital and other allyl-containing barbiturates can cause the destruction of cytochrome P450, acting as mechanism-based inactivators of specific isoforms like CYP2B1. nih.govnih.gov This inactivation involves the metabolic conversion of the barbiturate into a reactive metabolite that modifies the enzyme. nih.govnih.gov

Hydroxyzine (B1673990): The biotransformation of hydroxyzine is primarily mediated by CYP3A4 and CYP3A5. drugbank.come-lactancia.org These enzymes are responsible for pathways leading to various metabolites. e-lactancia.org Beyond being a substrate, hydroxyzine also exhibits inhibitory effects on other CYP isoenzymes. It is recognized as an inhibitor of CYP2D6. e-lactancia.orgct.govnih.gov At concentrations well above peak plasma levels, it can also inhibit CYP2C9, CYP2C19, and CYP3A4. e-lactancia.org

Metabolite Identification and Characterization in Biological Matrices via Preclinical Models

Preclinical studies using various models have been instrumental in identifying the metabolites of Vesparax's components.

Brallobarbital: Research indicates that metabolites of brallobarbital are formed, particularly after oral administration, and may contribute to the parent drug's pharmacokinetic profile. nih.gov Studies in rats suggest that these metabolites can inhibit the elimination of brallobarbital itself. nih.gov

Secobarbital: The metabolism of secobarbital leads to several key metabolites that have been identified in preclinical models. In rats, the primary metabolites are hydroxysecobarbitals. annualreviews.org In both dogs and humans, the major metabolite is 5-allyl-5-(3'-hydroxy-1'-methylbutyl)barbituric acid (hydroxysecobarbital). pharmacompass.com Another identified metabolite is 5-[2',3'-dihydroxypropyl-5-(1'-methylbutyl)]barbituric acid (secodiol). pharmacompass.com These metabolites are generally inactive and are excreted in the urine, either unchanged or as glucuronide conjugates. pharmacompass.com A minor metabolite, 5-(1'-methylbutyl)barbituric acid, resulting from the removal of the allyl group, has also been sporadically found in human and dog urine. annualreviews.org

Hydroxyzine: Hydroxyzine is extensively metabolized. drugbank.come-lactancia.org Its major and pharmacologically active metabolite is cetirizine, a carboxylic acid derivative formed via the oxidation of hydroxyzine's primary alcohol group by the enzyme alcohol dehydrogenase. e-lactancia.orgwikipedia.orgmdpi.com Cetirizine itself is a well-known second-generation antihistamine. mdpi.com This metabolite has been identified in plasma in both rabbit and human studies. nih.gov Other identified metabolites of hydroxyzine include an N-dealkylated metabolite and an O-dealkylated metabolite. e-lactancia.orgmpa.se In animal models, hydroxyzine and its metabolites are primarily excreted in feces through biliary elimination. wikipedia.org

Inter-Component Metabolic Inhibition and its Theoretical Implications on Biotransformation Rates

A critical aspect of Vesparax's pharmacology is the metabolic interaction among its three components. These interactions, primarily inhibitory, have significant theoretical and practical implications for the biotransformation rates and pharmacokinetic profiles of the individual drugs.

Research has shown that both secobarbital and hydroxyzine can increase the elimination half-life of brallobarbital. nih.gov This effect is attributed to the synergistic inhibition of brallobarbital's hepatic metabolism. The mechanism of this inhibition is believed to involve competition for cytochrome P450 enzymes and the formation of inhibitory metabolites. Specifically, hydroxyzine has been noted to delay the elimination of brallobarbital, while secobarbital may contribute to the saturation of the metabolic enzymes.

The theoretical implication of this inter-component inhibition is a reduction in the metabolic clearance of brallobarbital. This leads to a prolonged presence of the drug in the body, which corresponds to a longer duration of its pharmacological effects. nih.gov Studies in rats have confirmed that the half-life of brallobarbital is significantly longer when administered orally as part of the Vesparax combination compared to when it is administered alone intravenously. nih.govru.nl This retardation of elimination is a key feature of the Vesparax formulation's pharmacokinetic profile. nih.gov

Analytical Methodologies for Compound Characterization and Quantification in Research Settings

Chromatographic Techniques for Multicomponent Analysis

Chromatographic techniques are fundamental for separating and quantifying the components of complex mixtures such as Vesparax. pharmatutor.org Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed for the analysis of barbiturates and antihistamines. acs.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

HPLC is a cornerstone for the quantitative analysis of multicomponent pharmaceuticals due to its versatility, precision, and ability to separate compounds with varying polarities. wjpmr.com For a combination product like Vesparax, a reversed-phase HPLC (RP-HPLC) method is often the approach of choice. jddtonline.info

A typical RP-HPLC method for the simultaneous determination of secobarbital, brallobarbital (B1196821), and hydroxyzine (B1673990) would involve a C18 column. jddtonline.inforesearchgate.net The mobile phase would likely be a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with the gradient or isocratic elution optimized to achieve adequate separation of the three active ingredients. jddtonline.infoscispace.com UV detection is commonly used, with the wavelength selected to maximize the response for all components or by using a diode array detector (DAD) to monitor multiple wavelengths. wjpmr.comresearchgate.net For instance, hydroxyzine has been detected at 230 nm and 254 nm. researchgate.netresearchgate.net

Table 1: Illustrative HPLC Parameters for Multicomponent Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds like barbiturates and hydroxyzine. jddtonline.info |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) | The ratio and pH are optimized to achieve baseline separation of all three components. scispace.com |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. jddtonline.info |

| Detection | UV at 230 nm or Diode Array Detector (DAD) | Allows for sensitive detection of all components. DAD offers the flexibility to monitor multiple wavelengths. researchgate.net |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |

| Column Temp. | Ambient or controlled (e.g., 30°C) | Temperature control ensures reproducibility of retention times. researchgate.net |

This table presents a hypothetical set of parameters and is for illustrative purposes only. Actual conditions would require rigorous method development and validation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Metabolite Profiling

For high-sensitivity detection and the analysis of metabolites in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov This technique couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. ojp.gov

In the context of Vesparax, LC-MS/MS can be used to quantify low concentrations of secobarbital, brallobarbital, and hydroxyzine, as well as their metabolites, in plasma or urine samples. nih.govchromatographyonline.com The use of multiple reaction monitoring (MRM) mode enhances specificity by monitoring specific precursor-to-product ion transitions for each analyte and their deuterated internal standards. nih.govhtslabs.com This is particularly useful in forensic toxicology and pharmacokinetic studies. ojp.govlongdom.org

Table 2: Example MRM Transitions for Vesparax Components

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Secobarbital | 237.1 [M-H]⁻ | Varies |

| Brallobarbital | 287.0 [M]⁺ | 169.0, 117.0 |

| Hydroxyzine | 375.2 [M+H]⁺ | 201.1 |

Note: The specific ions and their polarities may vary depending on the ionization source and conditions. This data is illustrative.

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

While chromatography is excellent for separation and quantification, spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of the individual components.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. For instance, ¹H NMR can be used to identify key functional groups, such as the allylic protons in brallobarbital.

Mass Spectrometry (MS) , in addition to its use with LC, can be used to determine the molecular weight and fragmentation patterns of the compounds, aiding in their identification. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for the analysis of barbiturates. acs.org

Infrared (IR) spectroscopy can confirm the presence of specific functional groups within the molecules.

Method Validation Parameters for Robustness and Reproducibility in Academic Research

For any analytical method to be considered reliable, it must be validated. In an academic research setting, validation ensures that the method is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include: nih.govufrgs.br

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as excipients or degradation products. ufrgs.br

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. jddtonline.info

Accuracy: The closeness of the test results to the true value, often determined by recovery studies. jddtonline.info

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Strategies for Purity and Stability Assessment of Experimental Formulations

Assessing the purity and stability of experimental formulations of Vesparax is critical to ensure the quality and consistency of the product throughout its shelf life. japsonline.com

Purity Assessment: The purity of the active pharmaceutical ingredients (APIs) and the final formulation is typically determined using a combination of chromatographic and spectroscopic techniques. ich.org HPLC is used to quantify the main components and any impurities.

Stability-Indicating Method: A validated stability-indicating HPLC method is essential. researchgate.net This method must be able to separate the active ingredients from any degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, and light). researchgate.netscispace.com

Forced Degradation Studies: These studies are conducted to identify potential degradation products and to demonstrate the specificity of the stability-indicating method. researchgate.netscispace.com

Stability Studies: Long-term and accelerated stability studies are performed on the formulation in its proposed container-closure system to establish the shelf life and appropriate storage conditions. japsonline.comfda.gov Samples are analyzed at predetermined time points for appearance, assay of active ingredients, and levels of degradation products. japsonline.com

Theoretical Aspects of Combination Pharmacodynamics and Drug Interaction Principles

Synergistic, Additive, and Antagonistic Interactions at a Molecular and Cellular Level

The combination of brallobarbital (B1196821), secobarbital, and hydroxyzine (B1673990) is designed to produce a potentiated sedative effect through synergistic and additive mechanisms. akademiamedycyny.pl These interactions occur when the combined effect of the drugs is greater than the sum of their individual effects. globalresearchonline.net

The barbiturates in the combination, brallobarbital and secobarbital, exert their primary effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter system in the central nervous system. wikidoc.org They bind to a specific allosteric site on the GABA-A receptor complex, which is distinct from the binding sites for GABA itself and for benzodiazepines. wikidoc.orgpatsnap.com This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) ion channel opening. drugbank.comwikipedia.org The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less excitable and producing CNS depression. patsnap.com Furthermore, barbiturates can also block the AMPA receptor, a subtype of the excitatory glutamate (B1630785) receptor, which further contributes to their CNS-depressant effects. wikidoc.orgwikipedia.org

Hydroxyzine, a first-generation antihistamine, primarily acts as a potent inverse agonist at histamine (B1213489) H1 receptors. guidetopharmacology.orgwikipedia.orgpsychdb.com By blocking the action of histamine in the CNS, it produces sedation. guidetopharmacology.org Unlike many other first-generation antihistamines, it has a lower affinity for muscarinic acetylcholine (B1216132) receptors, reducing the likelihood of certain side effects. wikipedia.orgpsychdb.com Additionally, hydroxyzine exhibits weak antagonist activity at serotonin (B10506) 5-HT₂ₐ, dopamine (B1211576) D₂, and α₁-adrenergic receptors, which may contribute to its anxiolytic properties. wikipedia.orgpsychdb.compatsnap.com

The combination of these three compounds results in CNS depression through multiple, concurrent mechanisms. The barbiturates enhance GABAergic inhibition, while hydroxyzine blocks histaminergic arousal. This multi-target engagement leads to a synergistic or additive sedative effect. Ethanol (B145695) and other CNS depressants are known to potentiate the effects of both barbiturates and antihistamines. akademiamedycyny.plsdrugs.com

| Compound | Molecular Target | Effect of Binding | Resulting Cellular Action | Type of Interaction in Combination |

| Brallobarbital | GABA-A Receptor | Positive Allosteric Modulation | Increased duration of Cl⁻ channel opening | Synergistic/Additive with Secobarbital and Hydroxyzine |

| Secobarbital | GABA-A Receptor | Positive Allosteric Modulation | Increased duration of Cl⁻ channel opening | Synergistic/Additive with Brallobarbital and Hydroxyzine |

| Hydroxyzine | Histamine H1 Receptor | Inverse Agonism | Blocks histamine-mediated neuronal excitation | Additive/Synergistic with Barbiturates |

| Serotonin 5-HT₂ₐ Receptor | Antagonism | Modulation of serotonergic pathways | Contributes to overall CNS effect |

Pharmacokinetic-Pharmacodynamic Modeling of Multicomponent Systems in Preclinical Contexts

In a preclinical context, a PK/PD model for a combination therapy would be developed using data from animal models. nih.gov The model would first characterize the PK of each individual compound—brallobarbital, secobarbital, and hydroxyzine—describing their absorption, distribution, metabolism, and excretion. Subsequently, the relationship between the concentration of each drug and a specific pharmacodynamic endpoint, such as sedation or motor impairment, would be modeled.

For combination products, the model must also account for interactions. These can be pharmacokinetic, where one drug affects the PK of another, or pharmacodynamic, where the drugs influence each other's effects at the target site. researchgate.netnih.gov For instance, research has shown that both secobarbital and hydroxyzine increase the elimination half-life of brallobarbital, a significant pharmacokinetic interaction. nih.govtandfonline.com This is particularly important as a metabolite formed after oral administration of brallobarbital appears to be responsible for retarding its own elimination. nih.govtandfonline.com A PK/PD model could quantify the extent of this inhibition and its impact on the duration of the pharmacodynamic effect.

The pharmacodynamic interaction can be modeled using concepts like a combination index, which quantifies whether the interaction is synergistic, additive, or antagonistic. nih.gov A study on a combination of two anticancer agents, for example, successfully used a PK/PD model to account for their synergistic effects and reproduce the optimal dosing interval. nih.gov Similarly, a PK/PD model for the Vesparax components could simulate different concentration ratios of the three drugs to predict the combination that maximizes the desired sedative effect.

| Modeling Component | Description | Application to Vesparax Combination | Key Output |

| Pharmacokinetic (PK) Model | Describes the time course of drug concentration in plasma and tissues for each compound. | Model the absorption, distribution, metabolism, and excretion of brallobarbital, secobarbital, and hydroxyzine, including the inhibitory effect of secobarbital and hydroxyzine on brallobarbital's metabolism. nih.govtandfonline.com | Predicted concentration-time profiles for each of the three compounds. |

| Pharmacodynamic (PD) Model | Relates drug concentration at the effect site to the magnitude of the pharmacological response (e.g., sedation). | Link the concentrations of each compound to a measurable CNS effect, such as changes in locomotor activity or sleep latency in an animal model. | Concentration-effect relationship (e.g., Emax, EC50) for each compound. |

| Interaction Model | Quantifies how the drugs influence each other's effects. | Incorporate a parameter (e.g., combination index) to describe the synergistic/additive interaction between the barbiturates and hydroxyzine. nih.gov | Characterization of the interaction (synergistic, additive, or antagonistic) and its magnitude. |

| Integrated PK/PD Model | Combines the PK, PD, and interaction components to simulate the time course of the drug effect. | Predict the onset, intensity, and duration of sedation for the three-drug combination. | Simulation of various drug ratios and prediction of the overall pharmacodynamic outcome. |

Computational Approaches in Combination Chemical Compound Discovery and Optimization

Computational methods are integral to modern drug discovery and are particularly useful for designing and optimizing combination therapies. emanresearch.orggsconlinepress.com These in silico techniques can accelerate research by predicting molecular interactions and pharmacokinetic properties, thereby reducing the time and cost associated with experimental screening. frontiersin.orgscielo.org.mx

For a combination like Vesparax, computational approaches could be theoretically applied at several stages. Structure-based drug design (SBDD) methods, such as molecular docking, could be used to simulate the binding of secobarbital and brallobarbital to the GABA-A receptor and hydroxyzine to the H1 receptor. frontiersin.org These simulations can help identify the critical molecular interactions responsible for binding and activity, offering insights into the structural basis of their synergistic action.

Ligand-based approaches, such as pharmacophore modeling, could identify the essential three-dimensional chemical features required for the activity of each compound. mdpi.com By combining the pharmacophores of a barbiturate (B1230296) and an antihistamine, medicinal chemists could design novel hybrid molecules that incorporate the desired features of both drug classes into a single chemical entity. frontiersin.org

Furthermore, computational tools are increasingly used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Machine learning and artificial intelligence algorithms can analyze large datasets to build models that predict how a combination of compounds might behave in vivo. gsconlinepress.com For the Vesparax combination, such models could have been used to predict the metabolic drug-drug interaction, specifically the inhibition of brallobarbital metabolism by the other two components, which was later identified as a significant pharmacokinetic issue. nih.govtandfonline.com These predictive capabilities allow for the early-stage optimization of combination therapies to enhance efficacy and improve pharmacokinetic profiles. frontiersin.org

| Computational Approach | Description | Application in Combination Compound Research |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a specific target protein. frontiersin.org | Simulating the binding of brallobarbital/secobarbital to the GABA-A receptor and hydroxyzine to the H1 receptor to understand the structural basis of their action. |

| Virtual Screening | Computationally screens large libraries of chemical compounds to identify those most likely to bind to a drug target. frontiersin.orgscielo.org.mx | Identifying novel barbiturate or antihistamine structures with potentially improved properties for use in combination. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a drug's biological activity. mdpi.com | Creating a combined pharmacophore model to guide the design of new, single molecules with dual activity or to optimize the components of a combination. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity using statistical methods. | Developing models to predict the sedative potency of new barbiturate derivatives or antihistamines in a combination context. |

| Machine Learning / AI | Uses algorithms to learn from large datasets to predict biological activities, interactions, or ADMET properties. gsconlinepress.com | Predicting potential pharmacokinetic interactions between compounds in a combination, such as metabolic inhibition. |

Future Research Avenues and Methodological Development for Complex Compound Systems

Advanced Preclinical Modeling for Investigating Complex Drug Combinations

The investigation of complex drug combinations like Vesparax necessitates the use of sophisticated preclinical models that can accurately predict clinical outcomes. arxiv.orgarxiv.org Traditional preclinical models often fall short in capturing the intricate interactions that occur in multi-drug regimens. arxiv.org

Future research should focus on the development and application of advanced preclinical models, including:

Patient-Derived Xenograft (PDX) Models: These models, where tissue from a patient's tumor is implanted into an immunodeficient mouse, can help predict the efficacy of personalized drug combinations in cancer therapy. arxiv.org

Organ-on-a-Chip Technology: These microfluidic devices containing living cells can mimic the structure and function of human organs, providing a more accurate platform for studying drug interactions and toxicity.

Machine Learning and AI-driven Models: Integrating multimodal data from various preclinical studies, such as structural, pathway, and cell viability data, can create predictive models for drug combination effects. arxiv.orgarxiv.org The MADRIGAL model, for instance, is a multimodal AI that predicts drug combination effects from preclinical data. arxiv.orgarxiv.org Such models can help narrow down the vast number of potential drug combinations to those most likely to be effective and safe. biorxiv.org

These advanced models offer the potential to move beyond simplistic in vitro assays and better replicate the complex physiological environment in which drug combinations exert their effects.

Development of Novel Analytical Techniques for Metabolomics and Interactomics in Multicomponent Systems

Understanding the metabolic fate and interaction profiles of multicomponent systems like Vesparax requires the development of novel analytical techniques. Metabolomics, the comprehensive study of metabolites in a biological system, is a powerful tool for this purpose. nih.gov

Future advancements in this area should include:

High-Throughput Screening (HTS): Standardized HTS approaches can analyze the phenotypic effects of thousands of drug combinations in preclinical models. kyinno.com

Advanced Mass Spectrometry Techniques: Techniques like Ultra Performance Convergence Chromatography (UPC2) and Atmospheric Pressure Gas Chromatography (APGC) coupled with mass spectrometry can provide comprehensive analysis of diverse metabolites in complex biological mixtures. omicsonline.org

Integrated "-omics" Approaches: Combining metabolomics with other "-omics" fields like genomics, transcriptomics, and proteomics can provide a more holistic understanding of how drug combinations affect biological systems. tcmsp-e.com

Computational Data Analysis Tools: Sophisticated software is needed to process and analyze the large datasets generated by metabolomics studies, allowing for the identification of key metabolic pathways affected by drug combinations. omicsonline.org

These analytical advancements will be crucial for elucidating the complex interplay between the different components of a combination therapy and the host's metabolic processes. nih.gov

Exploration of Unconventional Biological Targets and Pathways for Combination Effects

The individual components of Vesparax, barbiturates and an antihistamine, are known to act on specific receptors. wikipedia.orgnih.gov However, the full spectrum of their combined effects may involve unconventional biological targets and pathways.

Future research should aim to:

Identify Novel Molecular Targets: The principal targets of barbiturates are thought to be pentameric ligand-gated ion channels (pLGICs). asbmb.org However, at higher concentrations, they can also inhibit other channels, such as P/Q-type voltage-dependent calcium channels. wikipedia.org Further investigation into the off-target effects of the individual components and their combination is warranted.

Map Interaction Networks: Systems biology approaches can be used to construct networks that illustrate the interactions between drug targets and other cellular components. nih.gov This can help to identify previously unknown pathways that are modulated by the drug combination.

Investigate Polypharmacology: The concept that a single drug can have multiple targets is central to understanding combination therapies. researchgate.net By exploring the polypharmacology of each component of Vesparax, researchers may uncover unexpected synergistic or antagonistic interactions.

A deeper understanding of the diverse biological targets of combination therapies will be essential for both optimizing their efficacy and mitigating potential adverse effects.

Application of Systems Pharmacology in Understanding Multicomponent Compound Formulations

Systems pharmacology offers a holistic approach to understanding the effects of drug combinations by integrating data from multiple biological scales, from molecular interactions to physiological responses. annualreviews.organnualreviews.org This approach is particularly well-suited for complex formulations like Vesparax.

Key applications of systems pharmacology in this context include:

Quantitative Systems Pharmacology (QSP) Modeling: QSP combines systems biology with pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict the effects of drug combinations. annualreviews.org This can help in the rational design of new combination therapies.

Network-Based Analysis: By analyzing the networks of interactions between drug targets and disease-related pathways, researchers can identify potential synergistic effects and mechanisms of action. tcmsp-e.comnih.gov

Prediction of Adverse Events: Systems pharmacology can be used to predict and understand adverse drug reactions by analyzing how drug combinations affect various biological networks. nih.gov

The application of systems pharmacology will be instrumental in moving from a reductionist to a more integrated understanding of how multicomponent formulations work, ultimately leading to the development of safer and more effective combination therapies. annualreviews.org

Q & A

Q. What are the key pharmacological interactions between the components of Vesparax (e.g., secobarbital, hydroxine, ibomal) that influence its sedative effects?

Methodological approach: Conduct in vitro metabolic assays to quantify enzyme inhibition/induction rates (e.g., cytochrome P450 interactions). Pair this with pharmacokinetic modeling to simulate concentration-time profiles of individual components and their metabolites. Compare results with historical data on barbiturate combinations to identify unique interactions .

Q. How can researchers verify the purity and stability of Vesparax formulations in experimental settings?

Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry to quantify active ingredients and degradation products. Validate methods using reference standards from authoritative databases (e.g., Reaxys or SciFinder). Include accelerated stability studies under varying pH and temperature conditions to assess shelf-life .

Q. What existing clinical or preclinical studies highlight contradictions in Vesparax’s efficacy versus toxicity profile?

Perform a systematic review of peer-reviewed literature (PubMed, Scopus) using keywords like "secobarbital combination toxicity." Analyze discrepancies in dosage thresholds, metabolite accumulation, and species-specific responses. Use meta-analysis tools to quantify heterogeneity across studies .

Advanced Research Questions

Q. How should experimental designs be structured to isolate the effects of individual Vesparax components in a combinatorial formulation?

Implement a factorial design with control arms testing each component (e.g., secobarbital alone, hydroxine alone) and their combinations. Use ANOVA to assess additive, synergistic, or antagonistic effects. Include pharmacokinetic sampling at multiple time points to correlate plasma concentrations with observed outcomes (e.g., sedation duration) .

Q. What statistical methods are optimal for resolving contradictory data on Vesparax’s delayed elimination kinetics?

Apply mixed-effects models to account for inter-individual variability in metabolic rates. Use Bayesian inference to integrate prior pharmacokinetic data (e.g., from animal models) with new clinical observations. Validate findings via bootstrap resampling to ensure robustness against outliers .

Q. How can researchers address ethical challenges in designing human trials for Vesparax given its historical toxicity concerns?

Align protocols with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Prioritize non-invasive biomarkers (e.g., EEG for sedation depth) over blood sampling. Submit proposals to ethics committees with risk mitigation strategies, including real-time pharmacokinetic monitoring and emergency protocols .

Q. What novel methodologies can improve the detection of Vesparax metabolites in complex biological matrices?

Develop a tandem mass spectrometry (LC-MS/MS) protocol with isotope-labeled internal standards. Optimize extraction techniques (e.g., solid-phase extraction) for low-concentration metabolites. Validate against certified reference materials and publish detailed protocols in open-access repositories to ensure reproducibility .

Data and Reproducibility

Q. How should conflicting data on Vesparax’s half-life in elderly populations be reconciled?

Reanalyze raw datasets (if accessible) to identify confounding variables (e.g., renal/hepatic function, polypharmacy). Conduct sensitivity analyses to test assumptions about metabolic pathways. Publish negative findings in supplementary materials to enhance transparency .

Q. What steps ensure reproducibility in synthesizing Vesparax analogs for structure-activity relationship (SAR) studies?

Document synthetic routes in line with the Beilstein Journal of Organic Chemistry guidelines, including NMR spectra, elemental analysis, and crystallization conditions. Deposit raw data in public repositories (e.g., Zenodo) and cross-reference with established protocols for barbiturate derivatives .

Ethical and Reporting Standards

Q. How can researchers minimize bias in reporting adverse effects associated with Vesparax?

Adhere to CONSORT or STROBE guidelines for clinical/preclinical studies. Use blinded data analysis and pre-register hypotheses on platforms like Open Science Framework. Disclose funding sources and conflicts of interest in all publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.